1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a benzodioxole moiety, a dithioloquinoline core, and a thione functional group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Construction of the Dithioloquinoline Core: The dithioloquinoline core is formed through a series of cyclization reactions involving sulfur-containing reagents and quinoline derivatives.
Introduction of the Thione Group: The thione group is introduced by reacting the intermediate compound with sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced quinoline derivatives.
Substitution Products: Various substituted benzodioxole and quinoline derivatives.
Scientific Research Applications
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in the synthesis of various bioactive molecules.
Quinoline Derivatives: Compounds with a quinoline core, known for their diverse biological activities and applications in medicinal chemistry.
Thione-Containing Compounds: Molecules with thione groups, often studied for their unique chemical reactivity and potential therapeutic applications.
Uniqueness
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C21H17NO3S3 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H17NO3S3/c1-11-5-4-6-13-16-18(27-28-20(16)26)21(2,3)22(17(11)13)19(23)12-7-8-14-15(9-12)25-10-24-14/h4-9H,10H2,1-3H3 |
InChI Key |
NHZSEODREJNQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC5=C(C=C4)OCO5)(C)C)SSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.